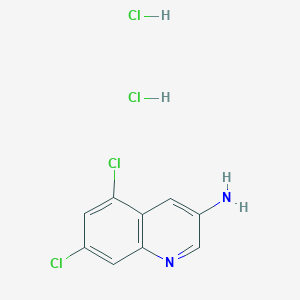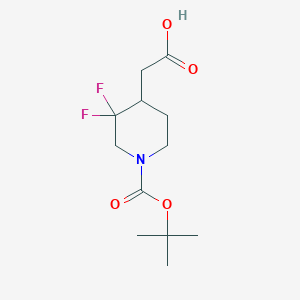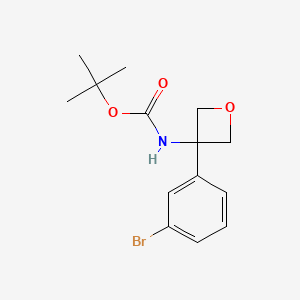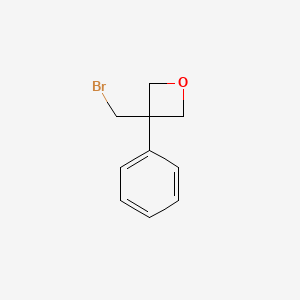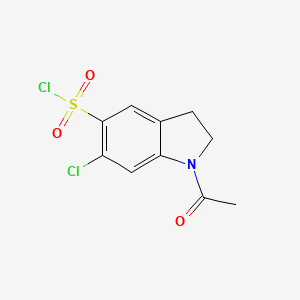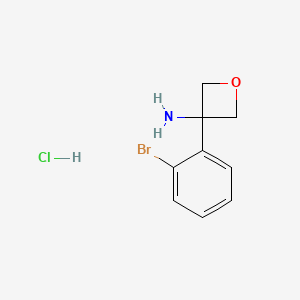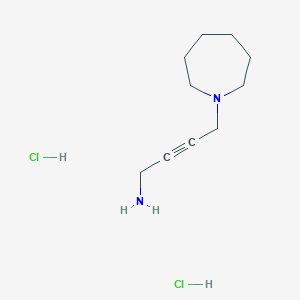
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
Vue d'ensemble
Description
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The InChI code for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is 1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride serves as a versatile precursor in the synthesis of complex molecular structures, including dibenz[c,e]azepines and azepines. Enantioselective routes have been developed for secondary amines featuring axial chirality, highlighting its utility in stereochemical control (Pira, Wallace, & Graham, 2009). Furthermore, reactions of heterocumulenes with organometallic reagents have been explored for structural transformations, showcasing its potential in forming diverse heterocyclic compounds (Shagun & Nedolya, 2015).
Ionic Liquids and Green Chemistry
Azepane, a closely related compound, has been utilized to synthesize a new family of room-temperature ionic liquids. These transformations mitigate disposal issues associated with azepane's production in the polyamide industry, demonstrating its relevance in environmental sustainability (Belhocine et al., 2011).
Antibacterial and Antifungal Activities
Newly synthesized azepine derivatives, such as 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, have shown promising in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This indicates the potential pharmaceutical applications of compounds derived from 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (Demchenko et al., 2020).
Molecular Structure and Reactivity
Studies on the hydrogen-bonding patterns in enaminones derived from azepan and its analogs have provided insights into the structural and reactivity characteristics of these compounds. Such research aids in understanding the fundamental chemical properties and potential applications in various fields (Balderson et al., 2007).
Propriétés
IUPAC Name |
4-(azepan-1-yl)but-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-2,4-5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZSTCHIZHFFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



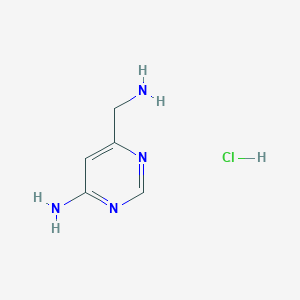
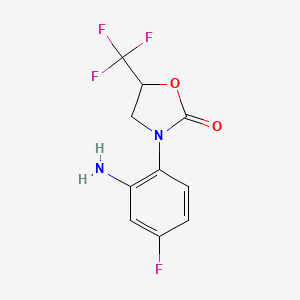
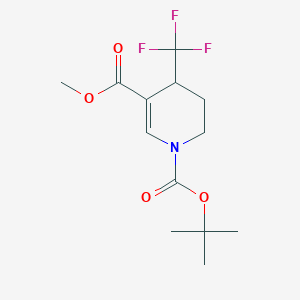
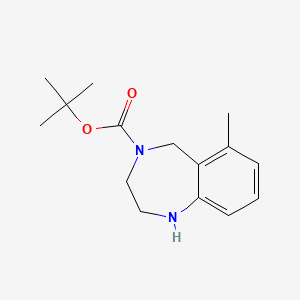
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
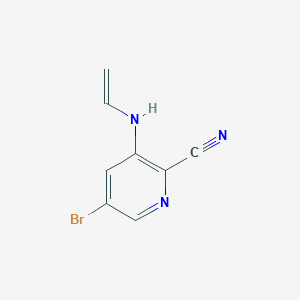
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
